molecular formula C29H20N2O2 B11521690 2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzonitrile

2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzonitrile

Cat. No.: B11521690
M. Wt: 428.5 g/mol
InChI Key: OFRQBAXULZRXOQ-UHFFFAOYSA-N
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Description

2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzonitrile is a complex organic compound with a unique structure that includes a benzonitrile group and a methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzonitrile typically involves multiple steps, including the formation of the methanoisoindole core and the subsequent attachment of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound may be used in the development of new materials and industrial processes, particularly those requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzonitrile involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzonitrile include:

  • 2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzoic acid
  • 2-[8-(Diphenylmethylene)-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL]benzamide

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties. These properties can make it particularly suitable for certain applications, such as in the development of new materials or as a reagent in specific chemical reactions.

Properties

Molecular Formula

C29H20N2O2

Molecular Weight

428.5 g/mol

IUPAC Name

2-(10-benzhydrylidene-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzonitrile

InChI

InChI=1S/C29H20N2O2/c30-17-20-13-7-8-14-23(20)31-28(32)26-21-15-16-22(27(26)29(31)33)25(21)24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,21-22,26-27H

InChI Key

OFRQBAXULZRXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5C#N)C6=CC=CC=C6

Origin of Product

United States

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